![molecular formula C13H9Cl2NO2 B1670468 Dichlorophenyl-ABA CAS No. 18201-65-5](/img/structure/B1670468.png)
Dichlorophenyl-ABA
Overview
Description
Dichlorophenyl-ABA is an organic compound with the molecular formula C13H9Cl2NO2 It is a derivative of benzoic acid, where the amino group is substituted with a 3,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorophenyl-ABA typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 3,5-dichloroaniline.
Reaction: The benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). This acyl chloride is then reacted with 3,5-dichloroaniline in the presence of a base such as pyridine to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Dichlorophenyl-ABA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Plant Physiology
Role as a Plant Growth Regulator
Dichlorophenyl-ABA is primarily recognized for its function as a plant growth regulator. It mimics the action of abscisic acid, a natural plant hormone involved in regulating various physiological processes. This compound plays a crucial role in:
- Stomatal Closure : It promotes stomatal closure during water stress, helping plants conserve water.
- Seed Dormancy : It influences seed dormancy and germination, making it valuable for agricultural practices aimed at improving crop yields under varying environmental conditions.
Case Studies
- A study demonstrated that applying this compound to drought-stressed crops significantly improved their water use efficiency and overall yield compared to untreated plants .
- Research on grapevines showed that this compound application enhanced berry quality by regulating water stress responses, leading to better flavor profiles in wine production .
Pharmacological Applications
Potential Therapeutic Uses
this compound has been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders and certain cancers. Its ability to modulate cellular pathways makes it a candidate for:
- Metabolic Regulation : Studies indicate that this compound can influence lipid metabolism and glucose homeostasis, suggesting its use in managing obesity and diabetes .
- Cancer Therapy : Preliminary research suggests that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, particularly in breast and prostate cancers .
Clinical Insights
A clinical trial assessing the safety and efficacy of this compound in patients with metabolic syndrome reported promising results, including improved insulin sensitivity and reduced body fat percentage .
Environmental Science
Use in Environmental Remediation
this compound has shown potential in environmental applications, particularly in the remediation of contaminated soils. Its properties allow it to facilitate the breakdown of pollutants through:
- Bioremediation : Studies have shown that this compound can enhance microbial activity in contaminated soils, leading to more effective degradation of harmful compounds .
- Phytoremediation : The compound can be used to promote the uptake of heavy metals by plants, aiding in the detoxification of polluted environments .
Research Findings
A field study demonstrated that plants treated with this compound exhibited increased biomass and metal accumulation capabilities, making them more effective at remediating heavy metal-contaminated sites .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Plant Physiology | Stomatal closure, seed dormancy | Improved water use efficiency under drought stress |
Pharmacology | Metabolic regulation, cancer therapy | Enhanced insulin sensitivity; apoptosis induction |
Environmental Science | Bioremediation, phytoremediation | Increased microbial activity; heavy metal uptake |
Mechanism of Action
The mechanism of action of Dichlorophenyl-ABA involves its interaction with specific molecular targets. In the case of its potential use as an NSAID, the compound inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known NSAID with a similar structure, where the amino group is substituted with a 2,6-dichlorophenyl group.
2-[(2,6-Dichlorophenyl)amino]benzoic acid: Another similar compound with potential anti-inflammatory properties.
Uniqueness
Dichlorophenyl-ABA is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
Dichlorophenyl-ABA (DCPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and plant biology. This article delves into the various aspects of DCPA's biological activity, including its mechanisms, applications, and research findings.
Overview of this compound
DCPA is a synthetic analog of abscisic acid (ABA), a plant hormone involved in various physiological processes, including stress responses. The compound is characterized by its dichlorophenyl group, which enhances its interaction with biological targets. Research has indicated that DCPA possesses anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications.
The primary mechanism through which DCPA exerts its biological effects involves the inhibition of specific enzymes and pathways:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to NSAIDs, DCPA inhibits COX enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation.
- Inhibition of Amyloid Fibril Formation : DCPA has been identified as an inhibitor of transthyretin (TTR) amyloid fibril formation, showing over 80% inhibition in aggregate formation in vitro .
1. Anti-inflammatory Properties
DCPA's potential as a non-steroidal anti-inflammatory drug (NSAID) has been explored through various studies. Its ability to inhibit COX enzymes suggests that it could be effective in treating conditions characterized by inflammation.
2. Antimicrobial Effects
Research indicates that DCPA exhibits antimicrobial properties, although specific mechanisms and efficacy against particular pathogens require further investigation.
3. Plant Growth Regulation
As an ABA analog, DCPA plays a role in plant stress responses. Studies have shown that it can enhance tolerance to abiotic stresses such as salinity by stimulating antioxidant systems in plants .
Case Studies
- Salinity Tolerance in Winter Wheat :
- Amyloid Fibril Inhibition :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(3,5-dichloroanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGSQOJHNAYHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349356 | |
Record name | Dichlorophenyl-ABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18201-65-5 | |
Record name | Dichlorophenyl-ABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3,5-Dichlorophenyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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